molecular formula C15H18ClNO3S B12805641 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride CAS No. 85179-97-1

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride

Katalognummer: B12805641
CAS-Nummer: 85179-97-1
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: UMWVRWQPVLEVRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

85179-97-1

Molekularformel

C15H18ClNO3S

Molekulargewicht

327.8 g/mol

IUPAC-Name

2-morpholin-4-ium-4-ylethyl 1-benzothiophene-3-carboxylate;chloride

InChI

InChI=1S/C15H17NO3S.ClH/c17-15(19-10-7-16-5-8-18-9-6-16)13-11-20-14-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H

InChI-Schlüssel

UMWVRWQPVLEVRH-UHFFFAOYSA-N

Kanonische SMILES

C1COCC[NH+]1CCOC(=O)C2=CSC3=CC=CC=C32.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.